molecular formula C17H17FN6O2 B3011641 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 1005293-24-2

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea

Cat. No. B3011641
CAS RN: 1005293-24-2
M. Wt: 356.361
InChI Key: BFWOOPUMXFUXAI-UHFFFAOYSA-N
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Description

The compound 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a trisubstituted phenyl urea derivative. These types of compounds are known for their potential biological activities and have been studied for various applications, including as neuropeptide Y5 receptor antagonists . The specific compound , however, is not directly discussed in the provided papers, but we can infer from the related structures and activities of similar compounds that it may have interesting properties worthy of investigation.

Synthesis Analysis

While the exact synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is not detailed in the provided papers, the synthesis of related trisubstituted phenyl urea derivatives has been explored. For instance, the paper on neuropeptide Y5 receptor antagonists describes the optimization of a lead compound by modifying various segments, including the urea portion . This suggests that the synthesis of similar compounds involves careful consideration of stereochemistry and substituent effects to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using experimental and theoretical methods. For example, the vibrational wavenumbers of a tetrahydropyrimidine derivative were obtained theoretically at the DFT level and compared with experimental results . Although this compound is not the same as the one , such studies are crucial for understanding the electronic properties and potential reactivity of the molecule. The HOMO-LUMO energy gap and NBO analysis provide insights into the electron distribution and possible sites for chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of trisubstituted phenyl urea derivatives can be inferred from their molecular structure analysis. The HOMO and LUMO distributions indicate potential sites for nucleophilic and electrophilic attacks, respectively . Moreover, the presence of functional groups such as the tetrazole and urea suggests that these compounds could participate in hydrogen bonding and other non-covalent interactions, which could be relevant in their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often related to their molecular structure. The first hyperpolarizability of a related compound was found to be significantly higher than that of urea, indicating potential for non-linear optical applications . This suggests that the compound may also exhibit interesting optical properties. Additionally, the intermolecular hydrogen bonding capabilities can affect the compound's solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • The reactions of isocyanates with aminotetrazole derivatives have been studied to produce various urea and quinazoline derivatives. These reactions showcase the versatility of urea compounds in synthesizing heterocyclic compounds with potential biological activities (Peet, 1987).
  • Research into low molecular weight hydrogelators based on urea derivatives has demonstrated that the physical properties of gels, such as morphology and rheology, can be tuned by the identity of the anion, highlighting the application of urea derivatives in material science (Lloyd & Steed, 2011).

Enzyme Inhibition and Anticancer Activities

  • Urea derivatives have been explored for their enzyme inhibition properties and potential anticancer activities. For example, studies have shown that certain urea derivatives can inhibit urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, as well as exhibit in vitro anticancer activity against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Neuropharmacological Applications

  • The role of orexin receptors in compulsive food consumption and binge eating in rats has been investigated using selective orexin receptor antagonists, including compounds with urea structures. These studies suggest the potential of urea derivatives in developing pharmacological treatments for eating disorders (Piccoli et al., 2012).

Molecular Structure and Analysis

  • The crystal structure of metobromuron, a phenylurea herbicide, has been determined, illustrating the importance of urea derivatives in agriculture. The study detailed the molecular interactions forming the crystal structure, which is crucial for understanding the chemical's behavior and efficacy (Kang et al., 2015).

Antifungal Activities

  • The synthesis of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives from urea compounds and their antifungal activities against specific pathogens demonstrate the potential of urea derivatives in developing new antifungal agents (Mishra, Singh, & Wahab, 2000).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or other research that could be conducted to learn more about it .

properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-2-26-15-9-7-14(8-10-15)24-16(21-22-23-24)11-19-17(25)20-13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWOOPUMXFUXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea

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